2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Overview
Description
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide typically involves the condensation of thiophene derivatives with pyrazole intermediates. One common method includes the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene and pyrazole rings provide a rigid framework that allows for specific interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid.
Pyrazole derivatives: Compounds such as 1H-pyrazole-4-carboxylic acid and 3,5-dimethylpyrazole.
Uniqueness
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct electronic and steric properties. This combination allows for unique interactions in biological systems and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-8(11)3-7-4-12-13-9(7)6-1-2-14-5-6/h1-2,4-5H,3H2,(H3,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBNRPUJPZMFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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